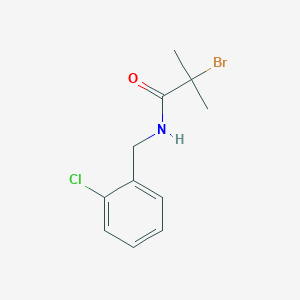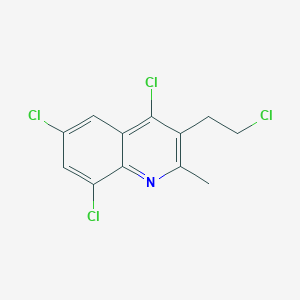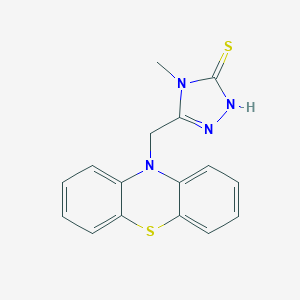
2-bromo-N-(2-chlorobenzyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(2-chlorobenzyl)-2-methylpropanamide is a chemical compound that belongs to the class of amides. It is a white crystalline solid that has a molecular weight of 318.68 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-bromo-N-(2-chlorobenzyl)-2-methylpropanamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and physiological effects:
Studies have shown that 2-bromo-N-(2-chlorobenzyl)-2-methylpropanamide can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells, which are critical steps in the metastatic process.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-bromo-N-(2-chlorobenzyl)-2-methylpropanamide in lab experiments is its potent antitumor activity. However, this compound is also associated with certain limitations, such as its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the study of 2-bromo-N-(2-chlorobenzyl)-2-methylpropanamide. One of the most promising areas of research is the development of more efficient synthetic methods for the production of this compound. Another area of research is the investigation of the potential of this compound as a therapeutic agent for the treatment of various types of cancer. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its potential side effects.
Méthodes De Synthèse
The synthesis of 2-bromo-N-(2-chlorobenzyl)-2-methylpropanamide can be achieved through a multistep process. The first step involves the reaction of 2-chlorobenzylamine with 2-bromo-2-methylpropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to obtain the final product.
Applications De Recherche Scientifique
2-bromo-N-(2-chlorobenzyl)-2-methylpropanamide has been extensively studied for its potential applications in various fields of science. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer.
Propriétés
Formule moléculaire |
C11H13BrClNO |
|---|---|
Poids moléculaire |
290.58 g/mol |
Nom IUPAC |
2-bromo-N-[(2-chlorophenyl)methyl]-2-methylpropanamide |
InChI |
InChI=1S/C11H13BrClNO/c1-11(2,12)10(15)14-7-8-5-3-4-6-9(8)13/h3-6H,7H2,1-2H3,(H,14,15) |
Clé InChI |
UTQPUDVDTGGGGZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NCC1=CC=CC=C1Cl)Br |
SMILES canonique |
CC(C)(C(=O)NCC1=CC=CC=C1Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293150.png)
![5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carbonitrile](/img/structure/B293153.png)

![4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B293159.png)
![N-(4-Chlorophenyl)-N'-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293160.png)
![N-(4-Chlorophenyl)-N'-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293161.png)
![N-Phenyl-N'-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293162.png)
![7-amino-5-(4-chlorophenyl)-2-methylsulfanyl-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B293164.png)
![5-(4-fluorobenzyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293165.png)
![10-{[4-(4-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-10H-phenothiazine](/img/structure/B293167.png)
![10-({4-benzyl-5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-10H-phenothiazine](/img/structure/B293169.png)
![2-{[4-methyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B293171.png)

![1-[(3,4-Diphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8-yl)sulfanyl]acetone](/img/structure/B293176.png)